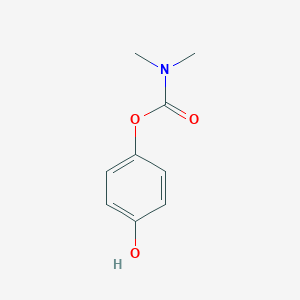

p-Hydroxyphenyl dimethylcarbamate

Description

General Overview of Dimethylcarbamate (B8479999) Compounds in Chemical Science

Dimethylcarbamate compounds are a class of organic molecules characterized by the presence of a dimethylcarbamate functional group. This group consists of a carbonyl group bonded to both a dimethylamino group and an oxygen atom, which is in turn attached to an organic substituent. They are esters of carbamic acid. ontosight.ai

In the realm of chemical science, dimethylcarbamates are recognized for their diverse applications. ontosight.ai They serve as intermediates in the synthesis of polymers, particularly polycarbonates. For instance, they are involved in the production of diphenyl carbonate through a transesterification reaction with phenol (B47542), a key step in manufacturing bisphenol A-polycarbonate.

Furthermore, some dimethylcarbamates are utilized as methylating agents in organic synthesis. They offer a less toxic and more biodegradable alternative to traditional methylating agents like iodomethane (B122720) and dimethyl sulfate (B86663) for the methylation of various organic compounds, including phenols, anilines, and carboxylic acids. The molecular structure of these compounds, often featuring a planar carbamate (B1207046) moiety, has been studied using techniques like X-ray crystallography.

Significance of the p-Hydroxyphenyl Moiety in Organic Synthesis and Reactivity

The p-hydroxyphenyl moiety, a phenyl ring substituted with a hydroxyl group at the para position, is a crucial building block in organic synthesis. ontosight.ai This structural unit is found in numerous biologically active compounds and imparts specific chemical and physical properties. ontosight.ainih.gov

The hydroxyl group of the p-hydroxyphenyl moiety is highly versatile and can participate in a variety of chemical reactions, including oxidation, nucleophilic substitutions, and the formation of hydrogen bonds. nih.gov This reactivity allows for its interaction with a wide range of biological targets and makes it a valuable component in the design and synthesis of new molecules. ontosight.ainih.gov Its presence can influence a molecule's solubility and potential biological activity. ontosight.ai The synthesis of compounds containing this moiety can be achieved through various methods, including the condensation of aldehydes or metal-catalyzed cross-coupling reactions. ontosight.ai

Current Academic Research Landscape for p-Hydroxyphenyl Dimethylcarbamate

Current academic research on this compound often focuses on its synthesis and potential applications. One notable area of investigation is its role as a cholinesterase inhibitor. smolecule.com

The synthesis of this compound can be achieved through various methods. One reported method involves the use of zinc chloride as a catalyst for the reaction between carbamoyl (B1232498) chlorides and aromatic alcohols, which can proceed under mild conditions. smolecule.comresearchgate.net Research has also explored its synthesis as a component in more complex molecules, such as in the preparation of antidotes for organophosphorus acetylcholinesterase inhibitors. dtic.mil

Recent studies have also investigated the synthesis of derivatives of this compound. For example, research into the development of multifunctional agents for Alzheimer's disease has involved the synthesis of 4-acetyl-3-hydroxyphenyl dimethylcarbamate. researchgate.net Additionally, the compound has been mentioned in the context of identifying process-related impurities in the manufacturing of pharmaceuticals like Rivastigmine tartrate. derpharmachemica.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 37522-02-4 chemicalbook.com |

| Boiling Point | 303.5±34.0 °C (Predicted) chemicalbook.com |

| Density | 1.213±0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 9.65±0.15 (Predicted) chemicalbook.com |

Properties

IUPAC Name |

(4-hydroxyphenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVPIPVEBIXNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for P Hydroxyphenyl Dimethylcarbamate and Its Analogs

Established Synthetic Routes for p-Hydroxyphenyl Dimethylcarbamate (B8479999)

Traditional methods for synthesizing p-hydroxyphenyl dimethylcarbamate primarily rely on the direct functionalization of phenolic precursors. These routes are valued for their reliability and straightforward execution.

The most direct method for the synthesis of aryl carbamates is the carbamoylation of a phenolic hydroxyl group. This involves the reaction of a phenol (B47542) with a carbamoylating agent. For this compound, this typically involves reacting a hydroquinone (B1673460) derivative with a source of the dimethylcarbamoyl group.

A common and effective method is the reaction of a phenolic compound with a carbamoyl (B1232498) chloride in the presence of a catalyst or base. For instance, the synthesis of 4-acetylphenyl dimethylcarbamate, an analog, is achieved by reacting 1-(4-hydroxyphenyl)ethan-1-one with N,N-dimethyl carbamoyl chloride, a reaction catalyzed by zinc chloride. nih.gov This general principle can be applied to the synthesis of this compound itself, likely starting from hydroquinone monomethyl ether or a suitably protected hydroquinone. Similarly, various carbamate (B1207046) prodrugs of phenolic compounds have been prepared through this type of reaction pathway. nih.gov The synthesis of analogs for pyridostigmine (B86062) has also been accomplished via the carbamoylation of the corresponding phenolic precursors, which included 4-hydroxyphenyl N,N-dimethylcarbamate. dtic.mil

Another approach involves the reaction of substituted 2-(aminomethyl)phenols with phenyl chloroformates to produce substituted phenyl N-(2-hydroxybenzyl)carbamates. researchgate.net The reaction of phenyl chloroformate with various aromatic amines is also a known method to synthesize O-phenyl-N-aryl carbamates. researchgate.net These established methods underscore the versatility of using activated carbonyl compounds for the efficient carbamoylation of phenols.

Table 1: Synthesis of Dimethylcarbamates from Phenolic Precursors

| Phenolic Precursor | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(4-hydroxyphenyl)ethan-1-one | N,N-Dimethyl carbamoyl chloride | Zinc Chloride | 4-acetylphenyl dimethylcarbamate | 72% | nih.gov |

| (S)-3-(1-(dimethylamino)ethyl)phenol | N,N-Dimethyl carbamoyl chloride | 110 °C, 13 h | Rivastigmine Derivative 11a | 78% | nih.gov |

| (S)-3-(1-(dimethylamino)ethyl)phenol | N-ethyl,N-methyl carbamoyl chloride | 110 °C, 13 h | Rivastigmine | 80% | nih.gov |

| Phenolic Compound 1 | Ethyl isocyanate | Pyridine | Ethylcarbamoyl derivative 2b | - | nih.gov |

Nucleophilic substitution reactions provide another foundational route to hydroxyphenyl carbamates. In this context, the oxygen atom of a phenol or phenoxide acts as a nucleophile, attacking an electrophilic carbonyl carbon to form the carbamate ester linkage. While direct carbamoylation with carbamoyl chlorides is a form of nucleophilic acyl substitution, other variations exist.

The synthesis can be conceptualized as a nucleophilic attack on a suitable electrophile. For example, a phenoxide ion, generated by treating a phenol with a base, can react with an appropriate electrophilic carbamoyl donor. This strategy is fundamental in organic synthesis. youtube.com The efficiency of such reactions can be enhanced through the use of sustainable solvents that promote high selectivity for carbamate formation. smolecule.com Although some complex synthetic attempts involving aromatic nucleophilic substitution to form diaryl ethers as precursors have failed to yield the desired product, the core principle remains a viable strategy for simpler carbamate formations. thieme-connect.com

Advanced Synthetic Strategies for Dimethylcarbamate Derivatives

Modern synthetic chemistry offers more sophisticated and often more sustainable methods for creating dimethylcarbamate derivatives, focusing on catalytic efficiency and novel reaction pathways.

A significant advancement in carbamate synthesis is the use of catalytic methods that avoid hazardous reagents like phosgene (B1210022). Dimethyl carbonate (DMC) has emerged as a green and safe carbonylating agent. researchgate.netbohrium.com The reaction of amines with DMC can be catalyzed by a variety of systems to produce carbamates. researchgate.net

The organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be highly effective in combination with DMC for the synthesis of organic carbonates. rsc.orgresearchgate.netdntb.gov.ua This combination allows for the synthesis of unsymmetrical carbonates in high yields (up to 98%) under relatively mild, atmospheric pressure conditions at 80 °C. rsc.orgresearchgate.net While these studies focus on carbonates, the principles are extendable to carbamate synthesis. Other catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully used to catalyze the coupling of amines with DMC to form carbamates. nih.gov Lead compounds have also been investigated as catalysts for the methoxycarbonylation of aniline (B41778) with DMC to produce methyl N-phenyl carbamate, achieving high conversion and selectivity. bohrium.com

Table 2: Catalytic Synthesis of Carbamates and Carbonates Using Dimethyl Carbonate (DMC)

| Substrate | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Alcohols | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 80 °C, atmospheric pressure | Unsymmetric Carbonates | Up to 98% | rsc.orgresearchgate.net |

| Aniline | Pb(OAc)2·Pb(OH)2 | 453 K, 1 h | Methyl N-phenyl carbamate | 92% | bohrium.com |

| Starch / Alkyl amine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 70 °C, 24 h | Starch Carbamate | - | nih.gov |

| Aromatic Amines | Ytterbium Triflate | - | Aromatic Carbamates | - | researchgate.net |

| Furfurylamine | Pb-Ni composite oxide | Mild conditions | Furfurylmethyl carbamate | - | rsc.org |

An alternative to building the carbamate group from scratch is to modify a pre-existing molecule or scaffold that already contains key structural features. This is a common strategy in medicinal chemistry for creating libraries of related compounds. rsc.orgresearchgate.net

This approach can involve the synthesis of carbamate derivatives by incorporating multifunctional carrier scaffolds, which are then modified to produce the final target molecule. nih.govresearchgate.net For example, a series of carbamates were designed using rivastigmine, indole, and other fragments as the starting scaffolds. nih.gov In another example, multi-substituted cyclic carbamates were synthesized via a two-step process involving a multicomponent reaction to build a scaffold, followed by a cyclization step to form the carbamate ring. acs.org The modification of complex natural products like erythromycin (B1671065) can also involve the formation of cyclic carbamates as a key step in creating new derivatives. mdpi.com These methods highlight the power of using functional group interconversions and scaffold hopping to access diverse carbamate structures. rsc.orgresearchgate.net

Asymmetric Synthesis and Enantioselective Approaches for Related Chiral Carbamates

While this compound itself is achiral, the synthesis of chiral carbamates is of great importance, particularly in the pharmaceutical industry. Enantioselective methods aim to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Significant progress has been made in the catalytic, asymmetric synthesis of chiral carbamates. One notable method is a copper-catalyzed asymmetric three-component reaction involving cyclic diaryliodoniums, carbon dioxide (CO2), and amines. rsc.orgrsc.orgresearchgate.net This approach provides direct access to a variety of axially chiral carbamates with high yields and excellent enantioselectivities. rsc.orgrsc.org

Other enantioselective strategies include the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral 2-alkenyl oxazolidine (B1195125) carbamates, which yields α-hydroxy amide derivatives with excellent diastereoselectivity. nih.gov The asymmetric S(N)2' reaction of chiral allylic carbamates with organocopper reagents has also been explored for the synthesis of molecules with tertiary and quaternary carbon centers with high enantioselectivity. illinois.edu Furthermore, chemoenzymatic routes have been developed for the synthesis of optically active carbamate derivatives, such as homodimeric 4-(N,N-dimethylamino)pyridine carbamates, which have potential as chiral ligands or catalysts. arkat-usa.org These advanced methods demonstrate the capacity to exert precise control over stereochemistry during the formation of carbamate-containing molecules.

Table 3: Examples of Asymmetric Synthesis of Chiral Carbamates

| Reaction Type | Substrates | Catalyst/Reagent | Product Type | Enantioselectivity (ee) / Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Ring-Opening | Cyclic diaryliodoniums, CO2, Amines | Copper catalyst | Axially Chiral Carbamates | High enantioselectivities | rsc.orgrsc.org |

| Asymmetric 1,2-Carbamoyl Rearrangement | Chiral 2-alkenyl oxazolidine carbamates | sec-Butyllithium | α-Hydroxy Amides | Excellent diastereoselectivity | nih.gov |

| Asymmetric S(N)2' Reaction | Chiral allylic carbamates | Organocopper reagents | Alkenes with chiral centers | Up to 99% ee | illinois.edu |

| Chemoenzymatic Synthesis | (1S)-(–)-1-(4-chloropyridin-2-yl)ethanol, Diamines | - | Dimeric DMAP Carbamates | Optically active | arkat-usa.org |

Reaction Mechanisms and Kinetic Studies of P Hydroxyphenyl Dimethylcarbamate

Hydrolysis Mechanisms of N,N-Dimethylcarbamates

The hydrolysis of N,N-dimethylcarbamates, a class of compounds to which p-hydroxyphenyl dimethylcarbamate (B8479999) belongs, is a key degradation pathway. The mechanism of this process, particularly in basic conditions, has been a subject of detailed kinetic and mechanistic studies.

In the basic hydrolysis of N,N-dimethylcarbamates, the hydroxide (B78521) ion plays a crucial role as a nucleophile. The reaction can exhibit a first-order dependence on the hydroxide ion concentration at high pH. The initial step involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carbamate (B1207046). This attack leads to the formation of a tetrahedral intermediate. For some related N-aryl compounds, the hydrolysis mechanism involves the rate-determining attack by the hydroxide ion. researchgate.net

The reactivity of these compounds is significantly influenced by the concentration of the hydroxide ion. For certain related amide compounds, the hydrolysis can proceed through two distinct pathways: one that is first-order in hydroxide ion and another that is second-order. researchgate.net In the case of some N,N-dimethylcarbamates, a quadratic dependence of the reaction rate on the hydroxide concentration has been observed. This suggests a mechanism involving a base-catalyzed deprotonation of the tetrahedral intermediate, leading to the formation of a dianion at high hydroxide concentrations. researchgate.net At lower concentrations of the hydroxide ion, a specific-base catalyzed addition-elimination mechanism appears to be more dominant. researchgate.net

The hydrolysis of N,N-dimethylcarbamates in basic solutions is often described by a two-step mechanism. This process involves the initial formation of a tetrahedral intermediate, followed by its subsequent breakdown. For certain quinolinyl N,N-dimethylcarbamates, the hydrolysis is attributed to a mechanism that involves the dissociation of a di-negatively charged tetrahedral intermediate. researchgate.net This intermediate breaks down into a formate (B1220265) ion and an arylamide ion.

Kinetic studies on various N-aryl lactams and anilides provide further evidence for a multi-step process. For some compounds, the rate-determining step is the initial attack by the hydroxide ion. For others, the rate-determining step is the fission of the carbon-nitrogen bond, which occurs after the equilibrium addition of the base. researchgate.net In the case of some formanilides, a tetrahedral intermediate is formed with the hydroxide ion, which then collapses to the final products through either a water- or base-catalyzed pathway. researchgate.net This highlights the complexity of the hydrolysis mechanism and the importance of the specific molecular structure and reaction conditions in determining the rate-limiting step.

Photochemical Reaction Pathways of p-Hydroxyphenacyl Derivatives

p-Hydroxyphenacyl derivatives are known for their photochemical reactivity, which is characterized by rearrangements and the release of protected functional groups. These reactions are of significant interest in the development of photoremovable protecting groups.

The photolysis of p-hydroxyphenacyl esters initiates a Photo-Favorskii rearrangement, which proceeds through a triplet excited state. acs.orgnih.gov This rearrangement leads to the release of the substrate and the formation of p-hydroxyphenylacetic acid as the major photoproduct. nih.govnih.govnih.gov A minor product, p-hydroxybenzyl alcohol, can also be formed through decarbonylation of a putative spirodienedione intermediate, followed by hydration. nih.govresearchgate.net

The mechanism involves several key intermediates. Upon photoexcitation, the p-hydroxyphenacyl derivative undergoes intersystem crossing to a triplet state. nih.govnih.gov From this triplet state, a triplet biradical is extruded. nih.govsemanticscholar.org This biradical then relaxes and closes to form a cyclopropanone (B1606653), known as the "Favorskii" intermediate. nih.govsemanticscholar.orgnih.gov The existence of a racemized triplet biradical on the major rearrangement pathway has been quantified, indicating that the reaction proceeds through intermediates that lose their initial stereochemical memory. semanticscholar.orgnih.gov The elusive spirodione intermediate has been suggested to be a part of the reaction pathway, and its formation is followed by a nucleophilic attack of a solvent molecule (like water) to yield the rearranged p-hydroxyphenylacetic acid. nih.govnih.govwikipedia.org

| Intermediate | Description | Experimental Evidence |

|---|---|---|

| Triplet Excited State (T1) | Initial photochemically reactive state formed after intersystem crossing. | Transient absorption spectroscopy. nih.gov |

| Triplet Biradical | Formed by the extrusion from the triplet state. | Inferred from stereochemical studies showing racemization. semanticscholar.orgnih.gov |

| Spirodienedione (Favorskii Intermediate) | A putative cyclopropanone intermediate. | Suggested by the formation of p-hydroxybenzyl alcohol as a minor product. nih.govresearchgate.net |

| p-Quinone Methide | Formed from the decarbonylation of the spirodienedione intermediate. | Leads to the formation of p-hydroxybenzyl alcohol upon hydration. nih.govresearchgate.net |

Water plays a critical role in the photodeprotection and rearrangement of p-hydroxyphenacyl derivatives. The presence of water significantly accelerates the release of the leaving group and the subsequent rearrangement. nih.govnih.gov Theoretical calculations have shown that explicit hydrogen bonding of water molecules to the phototrigger compound is crucial for promoting these reactions, which are not observed in non-protonic solvents like acetonitrile. nih.govhku.hk

The deprotection reaction is believed to be triggered by a proton (or hydrogen atom) transfer assisted by water bridges, originating from a triplet state. nih.govhku.hk After the departure of the leaving group, the reaction enters a water-mediated phase. This involves the formation of a spiroketone in the ground state, which is then attacked by water to produce a 1,1'-dihydroxy-spiroketone. The final step is the transfer of a hydrogen atom back to the para-oxygen atom, facilitated by water molecules, to generate the final p-hydroxyphenylacetic acid product. nih.govhku.hk The lifetime of the reactive triplet state is dramatically reduced as the proportion of water in the solvent is increased. nih.govnih.gov Proton inventory data suggest that the release of the leaving group proceeds in concert with deprotonation and requires the assistance of at least two water molecules. nih.gov

The pH of the aqueous solution also has a significant impact on the photodynamics. At neutral pH, the photoproduct formation occurs from a triplet state. However, at basic pH, the p-hydroxyl group is deprotonated, and the substrate release occurs directly from a singlet state, which accelerates the photochemical reaction. rsc.orgresearchgate.net

Enzymatic Reaction Mechanisms Involving p-Hydroxyphenyl Substrates (e.g., p-Hydroxybenzoate Hydroxylase)

Enzymes play a vital role in the metabolism of aromatic compounds, and p-hydroxyphenyl substrates are common targets for enzymatic modification. p-Hydroxybenzoate hydroxylase (PHBH) is a well-studied flavoprotein that serves as a model for enzymes involved in the oxygenation of substrates. nih.govwikipedia.org This enzyme catalyzes the regioselective hydroxylation of p-hydroxybenzoate to produce 3,4-dihydroxybenzoate. wikipedia.org

The catalytic mechanism of PHBH is a multi-step process. wikipedia.org It begins with the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NADPH. This is followed by the reaction of the reduced flavin with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. The binding and activation of the p-hydroxybenzoate substrate then leads to the formation of the hydroxylated product and its subsequent release. wikipedia.org

Throughout this catalytic cycle, the enzyme undergoes conformational changes, switching between "open" and "closed" states. The open conformation allows for the binding of the substrate and the release of the product, providing access to the active site from the solvent. The closed conformation sequesters the reaction from the solvent, which is crucial for stabilizing the reaction intermediates and ensuring efficient product formation. nih.govwikipedia.org A network of hydrogen bonds connects the p-hydroxybenzoate in the active site to the protein surface, which is responsible for the formation of a substrate phenolate (B1203915) anion within the active site and contributes to the substrate's reactivity. nih.gov

| Step | Description | Key Intermediates/States |

|---|---|---|

| 1 | Substrate (p-hydroxybenzoate) and NADPH bind to the enzyme. | Enzyme-substrate-NADPH complex. |

| 2 | FAD is reduced by NADPH, and NADP+ is released. | Reduced enzyme-flavin-substrate complex. |

| 3 | Molecular oxygen binds to the reduced flavin. | Ternary complex of enzyme, substrate, and oxygen. |

| 4 | Formation of a C4a-hydroperoxyflavin intermediate. | Flavin-C4a-hydroperoxide. |

| 5 | Hydroxylation of the substrate. | Formation of 3,4-dihydroxybenzoate. |

| 6 | Release of the product and a water molecule. | Enzyme returns to its resting state. |

General Principles of Leaving Group Chemistry in Aromatic Carbamate Reactions

The nature of the leaving group is a critical determinant in the reactivity of aromatic carbamates, profoundly influencing the rate and mechanism of their reactions, particularly in processes such as hydrolysis. In the context of p-Hydroxyphenyl dimethylcarbamate and related compounds, the leaving group is the phenoxide moiety. Its ability to depart from the carbamate is intrinsically linked to its stability, which is, in turn, governed by the electronic properties of the substituents on the aromatic ring.

A fundamental principle governing leaving group ability is that weaker bases are better leaving groups. The stability of the departing phenoxide is inversely related to its basicity; a more stable phenoxide anion is a weaker base and, consequently, a better leaving group. This stability is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which can delocalize the negative charge of the resulting phenoxide ion through resonance and/or inductive effects.

Kinetic studies on the hydrolysis of substituted phenyl carbamates often reveal a strong correlation between the reaction rate and the electronic nature of the substituent on the phenyl leaving group. This relationship can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant to a substituent constant (σ) that reflects the electron-donating or electron-withdrawing character of the substituent. For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a significant Hammett sensitivity (ρ value) of 2.86 has been reported, indicating a substantial build-up of negative charge in the transition state and a high susceptibility to the electronic effects of the substituents. rsc.org This positive ρ value confirms that electron-withdrawing groups, which have positive σ values, accelerate the reaction by stabilizing the phenoxide leaving group.

Research on the alkaline hydrolysis of a series of substituted phenyl N-methylcarbamates has provided quantitative data that underscores these principles. The reaction rates are shown to increase with the electron-withdrawing power of the substituent on the phenyl ring. This is consistent with a mechanism where the departure of the phenoxide is a key step. For many N-aryl carbamates, the hydrolysis is believed to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism, especially under basic conditions. rsc.org In this pathway, a proton is first removed from the nitrogen atom to form a conjugate base, which then expels the phenoxide leaving group in the rate-determining step to form an isocyanate intermediate. The stability of the departing phenoxide is therefore crucial to the kinetics of this step.

The following table presents experimental data on the alkaline hydrolysis of various substituted phenyl N-methylcarbamates, illustrating the direct relationship between the electronic nature of the substituent, as indicated by the Hammett constant (σ⁻), and the observed second-order rate constant (k) for the reaction.

Interactive Data Table: Kinetic Data for the Alkaline Hydrolysis of Substituted Phenyl N-Methylcarbamates at 25 °C

| Substituent (R) | Hammett Constant (σ⁻) | Second-Order Rate Constant (k) (s⁻¹mol⁻¹) | log k |

|---|---|---|---|

| 4-NO₂ | 1.27 | 2.71 × 10⁵ | 5.43 |

| 3-CH₃, 4-NO₂ | 1.20 | 4.58 × 10⁵ | 5.39 |

| 4-CHO | 1.03 | 6.60 × 10⁴ | 4.82 |

| 4-CN | 1.00 | 4.11 × 10⁴ | 4.68 |

| 4-COCH₃ | 0.84 | 4.23 × 10⁴ | 4.63 |

| 3-NO₂ | 0.71 | 1.32 × 10⁴ | 4.12 |

| 3-COOCH₃ | 0.37 | 1.26 × 10³ | 3.10 |

| 3-CHO | 0.35 | 1.64 × 10³ | 3.22 |

| 4-Cl | 0.19 | 3.07 × 10² | 2.49 |

| 3-CH₃ | -0.07 | 3.71 × 10¹ | 1.57 |

| 4-C(CH₃)₃ | -0.13 | 2.47 × 10¹ | 1.66 |

| 3-N(CH₃)₂ | -0.16 | 5.02 × 10¹ | 1.70 |

| 4-CH₃ | -0.17 | 3.62 × 10¹ | 1.56 |

| 4-OCH₃ | -0.26 | 2.52 × 10¹ | 1.40 |

Data sourced from a study on the reactivities of phenyl N-methylcarbamates. researchgate.net

The data clearly demonstrates that as the Hammett constant becomes more positive (indicating a stronger electron-withdrawing substituent), the rate of hydrolysis increases significantly. For instance, the 4-nitro substituted carbamate, with a σ⁻ of 1.27, hydrolyzes much faster than the 4-methoxy substituted carbamate, which has a σ⁻ of -0.26. researchgate.net This trend provides strong evidence for the role of the leaving group's stability in controlling the reaction rate. The linear correlation between log k and the Hammett constants further solidifies the application of linear free-energy relationships in understanding the reaction mechanisms of aromatic carbamates. researchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations offer fundamental insights into the electronic structure, geometry, and energetic properties of p-hydroxyphenyl dimethylcarbamate (B8479999). These computational approaches are essential for interpreting and predicting the molecule's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. DFT methods are employed to investigate the geometric, energetic, and electronic properties of phenyl carbamates and related structures.

In a study focused on the functionalization of a boron nitride nanosheet with phenyl carbamate (B1207046) (PC) derivatives (PCX, where X = OCH₃, CH₃, NH₂, NO₂, and CN), DFT calculations were used to explore the interaction in terms of geometric, energetic, and electronic properties. rmit.edu.vn The study revealed that the nature of the substituent on the phenyl ring influences the reaction energies, which increase with the electron-withdrawing character of the functional group. rmit.edu.vn For instance, the adsorption of PCNO₂ leads to a significant decrease in the HOMO/LUMO energy gap of the BN sheet. rmit.edu.vn Such studies highlight how the electronic properties of the phenyl carbamate moiety can be tuned by substituents, a principle that directly applies to the p-hydroxyphenyl group in p-hydroxyphenyl dimethylcarbamate.

The table below presents a summary of key molecular descriptors that can be obtained from DFT calculations for a molecule like this compound, based on studies of analogous compounds.

| Descriptor | Description | Relevance to this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Electron Affinity (A) | The energy released when an electron is added to a neutral molecule. | A measure of the molecule's ability to accept an electron. |

| Ionization Potential (I) | The energy required to remove an electron from a neutral molecule. | A measure of the molecule's ability to donate an electron. |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | Provides insight into the charge distribution within the molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. | Related to the stability and reactivity of the molecule. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |

This table is illustrative and based on the types of data generated in DFT studies of related phenolic and carbamate compounds.

For a more accurate description of electron correlation effects, especially in cases of bond breaking/formation or electronically excited states, high-level ab initio methods are employed. These methods, while computationally more demanding than DFT, provide benchmark-quality results.

Complete Active-Space Self-Consistent Field (CASSCF) is a multi-reference method that is particularly well-suited for studying systems with significant static correlation, where the single-determinant approximation of Hartree-Fock or standard DFT fails. arxiv.org For a molecule like this compound, CASSCF could be used to accurately model potential energy surfaces for reactions involving the cleavage of the carbamate group or photochemical processes. The choice of the active space, which includes the orbitals and electrons most important for the chemical process under investigation, is crucial for the accuracy of CASSCF calculations. aps.org

Coupled-Cluster (CC) theory, especially the "gold standard" CCSD(T) method which includes single, double, and perturbative triple excitations, is renowned for its high accuracy in calculating the energies of molecules near their equilibrium geometries. nih.gov While computationally expensive, CCSD(T) is often used to obtain benchmark energies for smaller systems or to validate the results of less computationally intensive methods. nih.gov For this compound, CCSD(T) calculations could provide highly accurate predictions of its heat of formation, conformational energies, and barriers to internal rotation. The development of localized coupled-cluster methods, such as PNO-LCCSD(T)-F12, has made it possible to apply these high-accuracy calculations to larger molecules, offering results close to the canonical CCSD(T)/CBS estimates at a fraction of the computational cost. researchgate.net

The application of these high-level methods to this compound would provide a deep and accurate understanding of its electronic structure and reactivity, serving as a benchmark for other computational studies and offering insights that are difficult to obtain through experimental means alone.

Mechanistic Probes through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the characterization of transient species like transition states, and the prediction of reaction kinetics.

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the minimum energy pathway connecting reactants and products. Computational methods allow for the optimization of TS geometries and the calculation of activation barriers.

For reactions involving carbamates, such as their thermal decomposition or rearrangement, DFT calculations are frequently used to locate and characterize transition states. For the gas-phase elimination of 2-arylethyl N,N-dimethylcarbamates, theoretical studies have identified a concerted, asynchronous, six-membered cyclic transition state. researchgate.net In this mechanism, the carbamate undergoes pyrolysis to form N,N-dimethylcarbamic acid and a substituted styrene (B11656) in the rate-determining step. researchgate.net The unstable N,N-dimethylcarbamic acid then rapidly decomposes through a four-membered cyclic transition state to yield dimethylamine (B145610) and carbon dioxide. researchgate.net

In the context of intramolecular arylations of carbamate-stabilized carbanions, DFT calculations have been used to map the reaction pathway. nih.gov These studies predict that the solvated lithium cation moves away from the carbanion center, allowing the lone pair to attack the remote phenyl ring. nih.gov The transition structure with the lowest energy involves the lithium cation being bound to the carbamate oxygen. nih.gov

The exploration of the reaction coordinate, often through Intrinsic Reaction Coordinate (IRC) calculations, confirms that the located transition state indeed connects the desired reactants and products. This analysis provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.

The thermal decomposition of carbamates in the gas phase is a classic example of a unimolecular elimination reaction. Computational studies have provided significant insights into the kinetics and mechanisms of these reactions for compounds structurally related to this compound.

The gas-phase elimination kinetics of several arylethyl N,N-dimethylcarbamates have been studied experimentally and theoretically. researchgate.netepa.gov These reactions are typically homogeneous, unimolecular, and follow first-order kinetics. epa.gov Theoretical calculations at the ab initio MP2 and DFT levels support a concerted, non-synchronous, six-membered cyclic transition state mechanism. researchgate.net The acidity of the benzylic β-hydrogen is thought to contribute to faster elimination rates. researchgate.net

The table below summarizes the experimental Arrhenius parameters for the gas-phase elimination of several arylethyl N,N-dimethylcarbamates. epa.gov

| Compound | log(A / s⁻¹) | Eₐ (kJ/mol) | Temperature Range (°C) |

| 4-Phenethyl N,N-dimethylcarbamate | 11.32 ± 0.22 | 166.9 ± 2.5 | 299.6 - 399.9 |

| Methylphenethyl N,N-dimethylcarbamate | 12.07 ± 0.36 | 178.6 ± 4.3 | 299.6 - 399.9 |

| 4-Methoxyphenethyl N,N-dimethylcarbamate | 11.03 ± 0.60 | 167.3 ± 7.1 | 299.6 - 399.9 |

| 4-Nitrophenethyl N,N-dimethylcarbamate | 11.31 ± 0.54 | 163.7 ± 6.1 | 299.6 - 399.9 |

Data sourced from Chuchani, G., et al. (2003). epa.gov

These studies indicate that the electronic nature of the substituent on the phenyl ring has a discernible effect on the activation energy of the elimination reaction.

The rotation around the C-N bond in carbamates is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. The energy barrier to this rotation can be determined experimentally by dynamic NMR spectroscopy and calculated using computational methods.

For aryl N,N-dimethylcarbamates, the free energies of activation (ΔG‡) for torsion about the N-CO bond have been measured. rsc.orgrsc.org For phenyl N,N-dimethylcarbamate, the barrier is approximately 16.5 kcal/mol. rsc.orgrsc.org Substitution on the phenyl ring influences this barrier; for example, a p-nitro substituent increases the barrier to 17.1 kcal/mol, suggesting that ground-state electronic effects are dominant. rsc.orgrsc.org

Computational studies on methyl N,N-dimethylcarbamate have shown that the rotational barrier is relatively insensitive to the polarity of the solvent, in contrast to amides. nih.gov This is attributed to the smaller molecular dipole moment of the carbamate. nih.gov DFT calculations have been successfully used to model the solvent effect on the rotational barriers of carbamates. colostate.edu

The table below presents experimental and theoretical rotational barriers for various N,N-dimethylcarbamates.

| Compound | Method | Solvent | Rotational Barrier (kcal/mol) | Reference |

| Phenyl N,N-dimethylcarbamate | Dynamic NMR | Not specified | 16.5 | rsc.orgrsc.org |

| p-Nitrophenyl N,N-dimethylcarbamate | Dynamic NMR | Not specified | 17.1 | rsc.orgrsc.org |

| Methyl N,N-dimethylcarbamate | Dynamic NMR | CS₂ | 15.3 ± 0.5 | nih.gov |

| Cyclohexyl N,N-dimethylcarbamate | Dynamic NMR | Various | ~15 | colostate.edu |

| Phenyl N,N-dimethylthiocarbamate | Dynamic NMR | Not specified | 14.9 | rsc.orgrsc.org |

| p-Nitrophenyl N,N-dimethylthiocarbamate | Dynamic NMR | Not specified | 15.0 | rsc.orgrsc.org |

These studies provide a framework for understanding the conformational dynamics of the dimethylcarbamate group in this compound and how factors like the phenolic hydroxyl group might influence the rotational barrier.

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental spectra for p-Hydroxyphenyl dimethylcarbamate (B8479999) are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from its known structure and established chemical shift principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the N-methyl protons. The aromatic region would display an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal all nine unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carbamate (B1207046) group, the four distinct carbons of the aromatic ring (two of which are quaternary), and the methyl carbons of the dimethylamino group.

Predicted NMR Data for p-Hydroxyphenyl dimethylcarbamate

Table 1: Predicted ¹H and ¹³C NMR Data

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| Aromatic CH | C2, C6 | ~6.9-7.1 (d, J ≈ 8-9 Hz) | ~122 | Protons ortho to the carbamate group |

| Aromatic CH | C3, C5 | ~6.7-6.9 (d, J ≈ 8-9 Hz) | ~115-116 | Protons ortho to the hydroxyl group |

| Aromatic C-O | C1 | - | ~144-145 | Quaternary carbon attached to the carbamate oxygen |

| Aromatic C-OH | C4 | - | ~150-152 | Quaternary carbon attached to the hydroxyl group |

| N-CH₃ | - | ~2.9-3.1 (s) | ~36-37 | Two equivalent methyl groups, appearing as a singlet |

| C=O | - | - | ~155-156 | Carbonyl carbon of the carbamate |

| OH | - | Variable (broad s) | - | Chemical shift is dependent on solvent and concentration |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The key functional groups in this compound are the hydroxyl group (-OH), the aromatic ring, and the carbamate ester group.

Predicted IR Absorption Data for this compound

Table 2: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Methyl (N-CH₃) |

| 1725-1700 | C=O stretch | Carbamate |

| 1600, 1500 | C=C stretch | Aromatic ring |

| 1380-1350 | C-N stretch | Dimethylamino |

| 1250-1200 | C-O stretch | Aryl ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The monoisotopic mass of this compound is 181.0739 u.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) and undergo predictable fragmentation. The primary cleavage sites are the bonds adjacent to the heteroatoms (oxygen and nitrogen).

Predicted Mass Spectrometry Fragmentation Data

Table 3: Predicted Major Fragment Ions in Mass Spectrometry

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 109 | [HOC₆H₄O]⁺ | Loss of dimethylaminocarbonyl radical (•CON(CH₃)₂) |

| 72 | [O=C=N(CH₃)₂]⁺ | Dimethylcarbamoyl cation, resulting from cleavage of the aryl-oxygen bond |

| 44 | [N(CH₃)₂]⁺ | Loss of a hydrogen from the dimethylamino radical cation |

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., Transient Absorption Spectroscopy for Photochemistry)

Advanced techniques like transient absorption spectroscopy are crucial for understanding reaction mechanisms, particularly for photochemical processes. This method uses a "pump" laser pulse to excite the molecule and a "probe" pulse to monitor the spectral changes of short-lived intermediates (e.g., excited states, radicals) on timescales from femtoseconds to milliseconds.

For this compound, this technique could provide significant mechanistic insights into its behavior upon UV irradiation. Aryl esters and carbamates are known to undergo photochemical reactions such as the photo-Fries rearrangement. scispace.com In this proposed pathway, the absorption of UV light would promote the molecule to an excited singlet state, which could then undergo intersystem crossing to a triplet state. This triplet state could lead to the homolytic cleavage of the aryl C-O bond, forming a phenoxyl radical and a dimethylcarbamoyl radical pair within a solvent cage.

Transient absorption spectroscopy would be able to detect the characteristic absorption spectra of these key intermediates:

Triplet Excited State: Typically exhibits broad absorption at different wavelengths from the ground state.

Phenoxyl Radical: Shows sharp, characteristic absorption bands that would confirm the C-O bond cleavage.

By monitoring the formation and decay kinetics of these transient species, researchers can map out the complete reaction pathway, determine rate constants for each step, and calculate quantum yields. oregonstate.edu Such studies are fundamental to understanding the photostability or photoreactivity of the compound, which is essential for its potential applications. acs.org

Biological Activity and Molecular Mechanisms of Action Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles

Acetylcholinesterase (AChE) Inhibition Mechanisms

p-Hydroxyphenyl dimethylcarbamate (B8479999) is recognized as a cholinesterase inhibitor smolecule.com. This class of compounds is crucial in the study of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

As a carbamate (B1207046) ester, p-hydroxyphenyl dimethylcarbamate functions as a reversible inhibitor of acetylcholinesterase vulcanchem.comlibretexts.org. The inhibition process involves the carbamoylation of a serine residue within the active site of the enzyme. This reaction is analogous to the acetylation of AChE by its natural substrate, acetylcholine. However, the resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme. This prolonged inactivation of the enzyme leads to the accumulation of acetylcholine at cholinergic synapses researchgate.net.

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic triad (B1167595) of amino acids (Serine-Histidine-Glutamate) and a peripheral anionic site (PAS) researchgate.netnih.gov. The interaction of carbamates like this compound occurs at the catalytic site, where the carbamate moiety is transferred to the active site serine residue researchgate.net.

The formation of the enzyme-inhibitor complex between this compound and AChE is a two-step process. Initially, the inhibitor binds non-covalently to the active site of the enzyme. This is followed by a covalent reaction where the dimethylcarbamoyl group is transferred to the hydroxyl group of the serine residue in the catalytic triad, releasing the p-hydroxyphenol (phenol leaving group) researchgate.net.

The resulting dimethylcarbamoylated AChE is a stable complex. The regeneration of the free enzyme through the hydrolysis of this complex is a slow process. This slow reactivation is the basis for the effective inhibition of AChE by carbamates researchgate.net. The stability of this complex is a key feature of the inhibitory mechanism of carbamate compounds.

The inhibitory potency of carbamate-based compounds against acetylcholinesterase is influenced by several structural factors:

The nature of the leaving group: The phenolic portion of the molecule plays a crucial role in the initial binding to the active site and influences the rate of carbamoylation.

Substituents on the carbamoyl (B1232498) nitrogen: The size and nature of the alkyl groups on the carbamate nitrogen can affect the stability of the carbamoylated enzyme and the rate of both carbamoylation and decarbamoylation researchgate.net. For instance, it has been observed that ethyl carbamates are generally less potent against AChE than their methyl analogs due to steric hindrance in the active site researchgate.net.

Interactive Table: Factors Affecting AChE Inhibitory Potency of Carbamates

| Factor | Influence on Potency | Rationale |

|---|---|---|

| Aryl Leaving Group | Affects binding affinity and rate of carbamoylation. | The structure of the aryl group influences how well the inhibitor fits into the active site gorge. |

| Carbamoyl Substituents | N-methyl and N,N-dimethyl carbamates are often potent inhibitors. Larger alkyl groups can decrease potency. | Steric hindrance within the active site can prevent optimal positioning for carbamoylation. |

| Linker Moiety | In hybrid molecules, the length and flexibility of a linker can be optimized to span different binding sites within the enzyme. | Allows for simultaneous interaction with the catalytic active site and the peripheral anionic site. |

Antioxidant Mechanisms of Aryl Carbamates

Aryl carbamates, particularly those containing a phenolic hydroxyl group like this compound, are known to possess antioxidant properties ontosight.airesearchgate.net. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolic processes frontiersin.org.

The antioxidant activity of phenolic compounds, a category to which this compound belongs, is often attributed to their ability to scavenge free radicals. The primary mechanisms for this activity include:

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and forming a more stable antioxidant radical mdpi.com.

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant molecule to the free radical, resulting in the formation of a radical cation of the antioxidant and an anion of the radical mdpi.com.

The prevalence of one pathway over the other depends on factors such as the specific radical being scavenged, the solvent, and the pH of the environment nih.gov. Theoretical studies on various phenolic compounds have elucidated the thermodynamic and kinetic favorability of these pathways nih.gov.

By scavenging free radicals, aryl carbamates can protect cells from oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects frontiersin.org. This can lead to damage to lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous diseases.

Studies on functionally substituted aryl carbamates have demonstrated their ability to inhibit lipid peroxidation and protect against the development of oxidative stress in biological systems researchgate.net. The presence of the phenolic group in this compound suggests its potential to contribute to cellular protection against oxidative damage, although specific studies on this particular compound are limited.

Receptor Binding and Modulation for Related Dimethylcarbamate Derivatives (e.g., Serotonin (B10506) Receptors)

Dimethylcarbamate derivatives have been investigated for their ability to bind to and modulate various receptors, playing a role in complex signaling pathways. The serotonin (5-HT) system, which modulates mood, cognition, and emotions through at least 15 receptor subtypes, is a significant area of study. nih.govpharmacompass.com The 5-HT1A receptor, in particular, is a high-affinity G protein-coupled receptor that is crucial for emotional balance. pharmacompass.com

Research into coumarin (B35378) derivatives featuring a carbamate moiety has shed light on their affinity for serotonin receptors. For instance, a series of coumarin-based compounds were synthesized and evaluated for their binding to 5-HT1A and 5-HT2A receptors. One such derivative, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, demonstrated a high antagonistic potency at the 5-HT1A receptor with an IC50 value of 43 nM. nih.gov

Beyond serotonin receptors, dimethylcarbamate structures are integral to ligands targeting other important receptor systems.

Nicotinic Acetylcholine Receptors (nAChRs): Analogs of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) have been synthesized and characterized for their activity at neuronal nAChRs. Studies found that the carbamate functionality was essential for binding affinity, while the substituents on the carbamate nitrogen were important for selectivity among nAChR subtypes, such as α4β2, α3β4, and α7. These compounds were generally found to act as agonists at the α3β4 nAChR. alfa-chemistry.com

Cannabinoid Receptors (CB₂R): In the development of dual-acting molecules, dimethylcarbamate derivatives have been incorporated into hybrids targeting butyrylcholinesterase and the cannabinoid receptor 2 (CB₂R). Dialkyl carbamates, in particular, showed micromolar to submicromolar affinity for the human CB₂R. One dimethylcarbamate derivative (compound 15d) exhibited an EC50 of 244 nM for calcium mobilization at CB₂R. frontiersin.org

The following table summarizes the receptor binding data for selected dimethylcarbamate derivatives.

| Derivative Class | Receptor Target | Key Finding | Compound Example | Activity (IC₅₀/EC₅₀) | Reference |

| Coumarin-Carbamate | 5-HT1A | Antagonistic activity | 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 43 nM (IC₅₀) | nih.gov |

| DMABC Analog | nAChR (α3β4) | Agonist activity | 3-(dimethylamino)butyl dimethylcarbamate (DMABC) based analogs | Not specified | alfa-chemistry.com |

| Phenyl-Carbamate Hybrid | CB₂R | Agonist activity | Dimethylcarbamate 15d | 244 nM (EC₅₀) | frontiersin.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Antimicrobial Properties and Underlying Mechanisms

The antimicrobial potential of phenolic compounds and their derivatives is a significant area of research. While specific studies detailing the antimicrobial profile of this compound are not extensively available in the cited literature, research on structurally related compounds provides insights into the potential activity and mechanisms.

The general mechanisms of antibacterial action are well-established and include the inhibition of cell wall synthesis, disruption of plasma membrane integrity, interference with cellular energy production, and inhibition of nucleic acid or protein synthesis. nih.gov Phenolic compounds, in particular, can exhibit broad-spectrum antimicrobial effects. nih.gov For example, a study on p-hydroxyphenyl acrylate (B77674) derivatives demonstrated that the antimicrobial activity was primarily attributed to the acryl group and that the stereoelectronic effect of the phenyl group was important for high activity. turkjps.org These derivatives were tested against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Pseudomonas aeruginosa, and fungi such as Aspergillus fumigatus. turkjps.org

Similarly, other hydroxyphenyl derivatives have shown notable antimicrobial action. Novel 2-hydroxyphenyl substituted aminoacetamides displayed excellent antifungal activities against S. sclerotiorum and P. capsici, with one compound having an EC50 of 2.89 µg/mL against S. sclerotiorum. mdpi.com The activity in this class of compounds was linked to the presence of the hydroxyl and carbonyl groups. mdpi.com The antimicrobial activities of pyrazoline and hydrazone derivatives have also been reported, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against various bacteria. bldpharm.com

The underlying mechanisms for antimicrobial resistance in bacteria include drug inactivation (e.g., hydrolysis of β-lactam rings by β-lactamases), modification of the antibiotic's target site, and reduced intracellular drug accumulation. nih.gov For phenolic compounds, antibacterial activity can be influenced by factors such as the number and position of hydroxyl groups and the presence of other functional groups, which can affect their ability to disrupt microbial membranes or inhibit essential enzymes. nih.gov

Molecular Interactions with Biological Targets Beyond Enzymes and Receptors

The carbamate functional group is recognized for its ability to modulate both intermolecular and intramolecular interactions with biological targets, extending beyond simple receptor binding or enzyme inhibition. Carbamates can participate in hydrogen bonding and impose conformational restrictions, which can be crucial for interactions with non-traditional targets like scaffolding proteins or protein-protein interfaces (PPIs).

Many predicted drug targets are non-enzymes whose activities depend on PPIs. These targets often lack the well-defined binding pockets of enzymes, presenting a challenge for small molecule drug discovery. However, the structural features of carbamate derivatives can be advantageous. For example, the interaction of quaternary ligands with aromatic residues, such as tryptophan and phenylalanine, within the active-site gorge of acetylcholinesterase highlights the importance of aromatic groups as binding sites. This type of interaction is not limited to enzyme active sites and can be a key feature in how molecules like this compound interact with other proteins that have aromatic-rich surfaces.

Molecular docking and dynamics simulations are key tools for investigating these complex interactions. Studies on coumarin derivatives, for instance, have used these methods to explore the binding to viral protein targets, revealing how specific functional groups contribute to binding affinity through hydrogen bonds and hydrophobic interactions. The carbamate group, in particular, can enhance the stability of a ligand-protein complex. nih.gov These computational approaches can help predict how a compound like this compound might bind to and modulate the function of non-enzymatic proteins or disrupt critical PPIs.

Environmental Fate and Transformation Studies

Abiotic Transformation Pathways

Abiotic transformation encompasses the degradation of a chemical compound through non-living processes. For p-Hydroxyphenyl dimethylcarbamate (B8479999), the primary abiotic pathways of concern are photolytic and hydrolytic degradation.

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Carbamate (B1207046) pesticides, in general, are susceptible to photodecomposition in aqueous environments. who.int The light absorption characteristics of carbamates facilitate their rapid breakdown under sunlight, suggesting that the risk of long-term contamination from these compounds is relatively low. who.int

For aryl N-methylcarbamates, aqueous photolysis can lead to the cleavage of the C-O-aryl bond, forming phenoxy radicals and subsequently the corresponding phenol (B47542). researchgate.net While this reaction is of minor importance under sunlight for some carbamates, for others, it can be a significant degradation pathway. researchgate.net In the case of p-Hydroxyphenyl dimethylcarbamate, it is plausible that direct photolysis would lead to the homolytic cleavage of the carbamate ester bond, yielding p-hydroxyphenol and a dimethylcarbamoyl radical. The presence of a hydroxyl group on the phenyl ring may also influence the photochemical reactivity.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of carbamate pesticides in the environment is significantly influenced by hydrolysis, which is dependent on factors such as pH and temperature. mmsl.cz

The mechanism of hydrolysis for N,N-dimethylcarbamates, such as this compound, involves the formation of an addition product with a hydroxyl ion, which then yields the corresponding alcohol (phenol) and N,N-dimethylcarbamic acid. who.int The N,N-dimethylcarbamic acid is unstable and subsequently decomposes to dimethylamine (B145610) and carbon dioxide. nih.gov

Kinetic studies on substituted phenyl N,N-dimethylcarbamates have shown that the rate of hydrolysis is influenced by the nature of the substituent on the phenyl ring. cas.cz Generally, electron-withdrawing groups increase the rate of hydrolysis in alkaline conditions. cas.cz The hydrolysis of N,N-dimethylcarbamates is typically slower than that of N-methylcarbamates. cas.cz In acidic solutions, the hydrolysis mechanism for phenyl N,N-dimethylcarbamates can proceed through either an A-1 or A-2 mechanism, depending on the acid concentration, where water displaces the protonated aryloxy group. rsc.orgrsc.org

For this compound, the primary hydrolysis products are expected to be p-hydroxyphenol and dimethylamine . The rate of this reaction will be pH-dependent, with increased rates in both acidic and alkaline conditions compared to neutral pH.

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Primary Hydrolysis Products |

| This compound | p-Hydroxyphenol |

| Dimethylamine | |

| Carbon Dioxide |

Biotic Transformation Pathways

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Biodegradation by Microbial Communities

Soil and aquatic microorganisms play a significant role in the degradation of carbamate pesticides. frontiersin.orgnih.gov Various bacterial and fungal species from genera such as Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Aspergillus, and Trichoderma have been identified as being capable of degrading carbamates. frontiersin.orgnih.gov

The initial and most common step in the microbial degradation of carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage. frontiersin.orgnih.gov This enzymatic hydrolysis is a key detoxification step, as the resulting products are often less toxic than the parent compound. tandfonline.com Environmental conditions that favor microbial growth and activity, such as optimal temperature, moisture, and pH, will also enhance the biodegradation of carbamates. who.int

While specific studies on the microbial communities that degrade this compound are not detailed in the available literature, it is highly probable that similar communities of bacteria and fungi known to degrade other aromatic carbamates would also be capable of breaking down this compound.

Biotransformation Products and Metabolic Pathways

Following the initial hydrolytic cleavage of the carbamate bond, the resulting aromatic and aliphatic fragments are further metabolized by microorganisms. For this compound, the initial biotransformation products would be p-hydroxyphenol and dimethylamine .

The subsequent metabolic pathway for the aromatic portion, p-hydroxyphenol, would likely involve hydroxylation of the aromatic ring to form dihydroxy intermediates, such as catechol or hydroquinone (B1673460). frontiersin.orgnih.gov These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle, ultimately leading to mineralization (complete breakdown to carbon dioxide and water). frontiersin.org

The dimethylamine portion can be utilized by microorganisms as a source of carbon and nitrogen through C1 metabolism. nih.gov

Table 2: Postulated Biotransformation Pathway of this compound

| Step | Transformation | Key Intermediate/Product |

| 1 | Hydrolysis of carbamate ester linkage | p-Hydroxyphenol, Dimethylamine |

| 2 | Hydroxylation of aromatic ring | Dihydroxy aromatic intermediates (e.g., Catechol) |

| 3 | Aromatic ring cleavage | Aliphatic acids |

| 4 | Further metabolism | Carbon dioxide, Water, Biomass |

Environmental Compartmentalization and Distribution Dynamics

The distribution of a chemical in the environment—whether it ends up in the air, water, soil, or living organisms—is determined by its physical and chemical properties and the characteristics of the environment. For carbamate pesticides, factors such as water solubility, vapor pressure, and adsorption to soil particles are key determinants of their environmental compartmentalization. who.int

Carbamates, in general, have low vapor pressures, meaning their distribution into the atmosphere is typically a minor pathway. who.int The aqueous environment is an important transport route for more water-soluble carbamates. who.int However, their instability in water due to hydrolysis and photolysis limits their long-term persistence in aquatic systems. who.int

When applied to land, carbamates can be adsorbed to soil particles. The extent of adsorption depends on the soil type, organic matter content, and the specific properties of the carbamate. who.int Leaching into groundwater is a possibility for some carbamates, particularly those with higher water solubility and lower soil adsorption. who.int However, for many carbamates, degradation in the soil is relatively rapid, which mitigates the risk of groundwater contamination. who.int

Given its hydroxyl group, this compound is expected to have a degree of water solubility that would influence its mobility in soil and aquatic systems. Its ultimate distribution will be a dynamic interplay between transport processes and the degradation pathways discussed above.

Historical Context and Evolution of Research on P Hydroxyphenyl Dimethylcarbamate and Carbamate Chemistry

Early Discoveries and Academic Applications of Carbamate (B1207046) Compounds (e.g., Insecticides)

The history of carbamates begins not with synthetic chemistry, but with natural products. In the 19th century, Western scientists observed the use of the Calabar bean (Physostigma venenosum) in West Africa. mhmedical.com This led to the isolation of the active alkaloid component, physostigmine (B191203), in 1864 by Jobst and Hesse. mhmedical.com Physostigmine, a natural carbamate, was first used medicinally in 1877 for the treatment of glaucoma. mhmedical.commhmedical.com

The leap to synthetic carbamates for broader applications occurred in the 1930s with the synthesis of aliphatic esters of carbamic acid, which were initially developed as fungicides. mhmedical.commhmedical.com The major breakthrough in the academic and commercial application of carbamates came with the discovery of their insecticidal properties. These synthetic compounds were found to kill insects by reversibly inactivating the enzyme acetylcholinesterase (AChE). wikipedia.org

This led to the development of a wide range of carbamate insecticides. In 1953, the Union Carbide Corporation developed and marketed carbaryl (B1668338), which became one of the most widely used carbamate insecticides due to its broad spectrum of activity and relatively low mammalian toxicity. mhmedical.comumn.edu Following carbaryl, other carbamate insecticides were introduced, including aldicarb, carbofuran, and methomyl. wikipedia.orgplantprotection.pl The development of these compounds marked a significant era in agricultural chemistry, providing effective tools for pest management. plantprotection.pltamu.edu

Timeline of Early Carbamate Discoveries

| Year | Discovery/Event | Significance |

|---|---|---|

| 1864 | Isolation of physostigmine from the Calabar bean. mhmedical.com | First identification of a biologically active natural carbamate. |

| 1877 | First medicinal use of physostigmine. mhmedical.commhmedical.com | Demonstrated the therapeutic potential of carbamate compounds. |

| 1930s | Synthesis of aliphatic esters of carbamic acid. mhmedical.commhmedical.com | Pioneered the development of synthetic carbamate fungicides. |

| 1953 | Introduction of carbaryl insecticide. mhmedical.comumn.edu | Marked the beginning of widespread agricultural use of synthetic carbamates. |

Emergence of p-Hydroxyphenyl Derivatives in Photochemistry and Bio-conjugation

The p-hydroxyphenyl moiety, a key component of p-hydroxyphenyl dimethylcarbamate (B8479999), has become particularly important in the fields of photochemistry and bioconjugation. Research into p-hydroxyphenyl derivatives has led to the development of photoremovable protecting groups (PPGs), often called "caged compounds." The p-hydroxyphenacyl (pHP) group, in particular, has been shown to be a robust and efficient PPG. nih.gov

The photochemistry of pHP esters is characterized by a "photo-Favorskii" rearrangement. nih.gov Upon irradiation with UV light, the pHP group undergoes a skeletal rearrangement that leads to the rapid and efficient release of a protected molecule, such as a carboxylic acid. nih.gov This process is valuable for experiments requiring the precise spatial and temporal release of biologically active molecules. rsc.org

This unique photochemical property has been harnessed for bioconjugation, a strategy to form covalent links between two molecules, at least one of which is of biological interest. rsc.org A "catch and photorelease" strategy has been developed using p-hydroxyphenacyl azide. This involves a bioorthogonal "click" reaction to link molecules, followed by a selective photochemical cleavage to release a component via the photo-Favorskii rearrangement. rsc.org Furthermore, derivatives like tetra(p-hydroxyphenyl)porphyrin (THPP) have been synthesized and studied for their high photosensitization activity in generating singlet oxygen, which has applications in photodynamic therapy and other photochemical processes. researchgate.net

Applications of p-Hydroxyphenyl Derivatives

| Derivative | Field | Application/Mechanism | Reference |

|---|---|---|---|

| p-Hydroxyphenacyl (pHP) Esters | Photochemistry | Used as photoremovable protecting groups ("cages") that release substrates via a photo-Favorskii rearrangement. | nih.gov |

| p-Hydroxyphenacyl Azide | Bioconjugation | Enables a 'catch and photorelease' strategy, combining click chemistry with photochemical cleavage. | rsc.org |

| Tetra(p-hydroxyphenyl)porphyrin (THPP) | Photochemistry | Acts as a photosensitizer for the generation of singlet oxygen. | researchgate.net |

Shifting Paradigms in Medicinal Chemistry Research for Carbamate-based Structures

In recent decades, the focus of carbamate research has significantly shifted towards medicinal chemistry. The carbamate group is now recognized as a key structural motif in many approved drugs and prodrugs. acs.orgresearchgate.net This is largely due to its desirable properties: the carbamate functionality is structurally related to an amide-ester hybrid, granting it good chemical and proteolytic stability. nih.gov

A major paradigm in medicinal chemistry is the use of carbamates as peptide bond surrogates. acs.orgnih.gov Replacing the native amide bond in a peptide with a carbamate linkage can confer metabolic stability against enzymes that would normally degrade the peptide. acs.org This stability, combined with the ability of carbamates to permeate cell membranes, has been exploited in the design of a wide range of enzyme inhibitors, including those for HIV-1 protease and other aspartic, serine, and cysteine proteases. acs.orgnih.gov

Furthermore, the carbamate moiety is a cornerstone of prodrug design. nih.gov Carbamates can be attached to alcohol or phenol (B47542) groups on a drug molecule to protect it from first-pass metabolism and improve its hydrolytic stability. nih.gov The rate of hydrolysis of the carbamate can be tuned to control the release of the active drug, thereby modulating its pharmacological activity. nih.gov This strategy has been successfully applied to create prodrugs for various therapeutic agents. The versatility and stability of the carbamate group ensure its continued and expanding role in the development of new therapeutics. wosjournals.com

Future Research Directions and Emerging Areas

Design and Synthesis of Novel Analogs with Tailored Reactivity for Academic Exploration

The synthesis of novel analogs derived from a core chemical structure is a fundamental strategy in medicinal chemistry and materials science to modulate properties and discover new functionalities. For p-Hydroxyphenyl dimethylcarbamate (B8479999), future research could focus on creating a library of derivatives to systematically explore structure-activity relationships.

Synthetic approaches to carbamates have evolved to include greener and more efficient methods. mdpi.com For instance, the Hofmann rearrangement of aromatic amides using reagents like oxone and potassium chloride presents a green, one-pot method to generate carbamates. mdpi.com Other established methods that could be adapted for creating analogs of p-Hydroxyphenyl dimethylcarbamate include the use of phosgene (B1210022) derivatives, carbonylation, the carbon dioxide method, and the alcoholysis of urea. mdpi.com

Future synthetic campaigns could explore modifications at several positions on the this compound scaffold:

Aromatic Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) onto the phenyl ring could systematically alter the electronic properties, lipophilicity, and steric profile of the molecule. This allows for fine-tuning interactions with biological targets or material matrices.

Carbamate (B1207046) Moiety Modification: Replacing the dimethylamino group with other secondary amines or even primary amines would generate a series of N-substituted carbamates. These changes can significantly impact hydrogen bonding capacity and metabolic stability.

Phenolic Hydroxyl Group Derivatization: The hydroxyl group serves as a handle for further chemical elaboration, such as etherification or esterification, to create prodrugs or linkers for material integration.

The synthesis of carborane-containing isoflavonoid (B1168493) analogues and novel 1,3,4-thiadiazole (B1197879) derivatives showcases how core structures can be modified to yield compounds with specific activities. nih.govderpharmachemica.com These strategies could serve as a blueprint for developing this compound analogs for academic screening and property evaluation. nih.govderpharmachemica.com

Table 1: Potential Synthetic Strategies for this compound Analogs

| Strategy | Reagents/Conditions | Potential Modification | Reference |

| Hofmann Rearrangement | Aromatic Amides, Oxone, KCl, NaOH | N-Aryl Carbamate Formation | mdpi.com |

| Carbon Dioxide Method | CO2, Amines, Alcohols | Green Synthesis of Carbamates | rsc.orgbohrium.com |

| Isocyanate Trapping | Isocyanates, Alcohols | O-Alkyl Carbamate Formation | mdpi.com |

| Derivatization | Chloroacetyl chloride, Anhydrous K2CO3 | Addition of Heterocyclic Moieties | derpharmachemica.com |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties of novel molecules and gain insight into their behavior at an atomic level, thereby accelerating research and reducing experimental costs. mdpi.comrsc.org For this compound and its prospective analogs, a suite of computational methods can be employed.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate structural features with biological activity or physical properties. diva-portal.org By calculating molecular descriptors (e.g., surface area, electronic distribution, flexibility), these models can predict the potential efficacy or behavior of unsynthesized analogs, guiding synthetic efforts toward candidates with desired characteristics. diva-portal.org

Molecular Docking (MDo) is a technique used to predict how a molecule (ligand) binds to a target, typically a protein. mdpi.com For this compound, docking studies could predict its binding affinity and orientation within the active site of enzymes like acetylcholinesterase, providing a hypothesis for its mechanism of action. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular interactions over time. mdpi.com MD can be used to study the stability of a ligand-protein complex predicted by docking, observe conformational changes induced by binding, and analyze the role of solvent molecules. frontiersin.org Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. mdpi.com These simulations are crucial for understanding the intricate interplay of forces that govern molecular recognition. frontiersin.org

Table 2: Advanced Computational Methods for Analyzing this compound

| Method | Application | Potential Insights | Reference |

| QSAR/QSPR | Predictive Modeling | Correlation of molecular structure with biological activity and physical properties. | diva-portal.org |

| Molecular Docking (MDo) | Binding Pose Prediction | Simulates interaction with biological targets to predict binding affinity and orientation. | mdpi.com |